molecular formula C14H16N4O B2650516 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol CAS No. 362661-29-8

6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol

Cat. No. B2650516
M. Wt: 256.309
InChI Key: BXPILMZQINSDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol” is a chemical compound with the molecular formula C14H16N4O . It has a molecular weight of 256.30 . The compound is in solid form .


Molecular Structure Analysis

The molecular structure of “6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol” consists of a pyridazin-3-ol group attached to a phenylpiperazin-1-yl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography.

Scientific Research Applications

Corrosion Inhibition

One significant application of 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol derivatives involves their role in corrosion inhibition. Studies reveal that certain pyridazine derivatives, including 6-phenyl-3(2H)-pyridazinone and related compounds, exhibit inhibitory effects on the corrosion of mild steel in acidic environments. These compounds act as mixed-type inhibitors, with variations in their efficiency based on concentration and structural differences. Notably, the presence of nitrogen atoms and unsaturated groups in the molecular structure enhances their protective performance against corrosion. Spectroscopic analyses and quantum chemical calculations underline the active involvement of functional groups like NH, CO, and CN in the adsorption process on the steel surface, providing a barrier against corrosion. This application is pivotal in industrial settings where corrosion resistance is crucial for the longevity and safety of metal infrastructure (Olasunkanmi et al., 2017).

Pharmacological Properties

6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol derivatives also exhibit a range of pharmacological properties. For instance, certain derivatives are synthesized as potential anti-inflammatory and analgesic agents. These compounds are evaluated for their in vivo anti-inflammatory and analgesic activities, along with their COX-2 selectivity, anti-platelet activity, and effects on whole blood clotting time. Notably, specific derivatives are identified as ideal anti-inflammatory agents with remarkable selectivity for the COX-2 enzyme, demonstrating efficacy without ulcerogenic and cardiovascular side effects. This makes them valuable in the medical field for the management of pain and inflammation without the common side effects associated with traditional anti-inflammatory drugs (Sharma & Bansal, 2016).

Herbicide and Antimicrobial Activity

The pyridazinone derivatives, including structures similar to 6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol, are also explored for their herbicidal and antimicrobial activities. Research into the modes of action of these compounds reveals their ability to inhibit photosynthesis in plants, contributing to their phytotoxic effects, which is beneficial for herbicidal applications. Moreover, certain derivatives display inhibitory activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential uses in treating conditions like Alzheimer's disease. The antimicrobial activities of these derivatives, although variable, show promise in combating fungal infections (Hilton et al., 1969; Ozçelik et al., 2010).

properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14-7-6-13(15-16-14)18-10-8-17(9-11-18)12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPILMZQINSDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Phenylpiperazin-1-yl)pyridazin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.